6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine
Description
6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a triazine moiety. The quinazoline ring is substituted with an ethoxy group at position 6 and a methyl group at position 2. The triazine moiety is linked via an amine group and modified with a 3-(morpholin-4-yl)propyl chain.
Properties
Molecular Formula |
C21H31N7O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H31N7O2/c1-3-30-17-5-6-19-18(13-17)16(2)24-21(25-19)26-20-22-14-28(15-23-20)8-4-7-27-9-11-29-12-10-27/h5-6,13H,3-4,7-12,14-15H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
LKZFZAYVFUGGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCCN4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the ethoxy and methyl groups, and the attachment of the morpholine-containing side chain. Common reagents used in these reactions include ethyl iodide, methyl iodide, and morpholine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. Purification steps, such as crystallization and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Ethoxy vs. Methoxy Groups :
- The target compound ’s 6-ethoxy group (C₂H₅O−) increases lipophilicity compared to Analog 1’s 6-methoxy group (CH₃O−). This may enhance membrane permeability but reduce aqueous solubility .
- Analog 1’s smaller methoxy group could improve metabolic stability due to reduced steric hindrance .
Morpholinylpropyl vs. Morpholinylethyl/Benzyl Chains :
- The target compound ’s 3-(morpholin-4-yl)propyl chain introduces a longer alkyl spacer than Analog 1’s 2-(morpholin-4-yl)ethyl group. This may optimize interactions with deeper hydrophobic pockets in target proteins .
- Analog 2’s benzyl group replaces the morpholine ring entirely, significantly altering electronic properties and reducing polarity (TPSA = 65.1 vs. ~77.9). This substitution could shift selectivity toward aromatic π-π stacking targets .
Chloro and Phenyl Substitutions :
Computational Insights
- Topological Polar Surface Area (TPSA) :
- The target compound and Analog 3 share similar TPSA values (~77.9 Ų), suggesting comparable solubility and blood-brain barrier permeability profiles. In contrast, Analog 2’s lower TPSA (65.1 Ų) indicates higher lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
